molecular formula C10H15N3O2 B3284288 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester CAS No. 782493-58-7

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester

Cat. No.: B3284288
CAS No.: 782493-58-7
M. Wt: 209.24 g/mol
InChI Key: NJKIIRPYBHIWDE-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring. This particular compound features a methyl ester group attached to the carboxylic acid moiety of the imidazole ring, and a piperidinyl group at the 1-position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1H-imidazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Alternative Methods: Another approach involves the use of esterification reactions where 1H-imidazole-4-carboxylic acid is treated with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions.

Types of Reactions:

  • Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or the ester group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong acids or bases.

Major Products Formed:

  • Oxidation Products: Various oxidized imidazole derivatives.

  • Reduction Products: Reduced forms of the ester or imidazole ring.

  • Substitution Products: Substituted piperidinyl derivatives.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of imidazole derivatives in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester is similar to other imidazole derivatives, but its uniqueness lies in the presence of the piperidinyl group and the methyl ester moiety. Similar compounds include:

  • Imidazole-4-carboxylic acid: Lacks the piperidinyl and methyl ester groups.

  • 1-(4-piperidinyl)-imidazole-4-carboxylic acid: Lacks the methyl ester group.

  • Methyl ester of other imidazole derivatives: May have different substituents on the imidazole ring.

Properties

IUPAC Name

methyl 1-piperidin-4-ylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-6-13(7-12-9)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKIIRPYBHIWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225139
Record name Methyl 1-(4-piperidinyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782493-58-7
Record name Methyl 1-(4-piperidinyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782493-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-piperidinyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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